Ensorb

Descripción

Propiedades

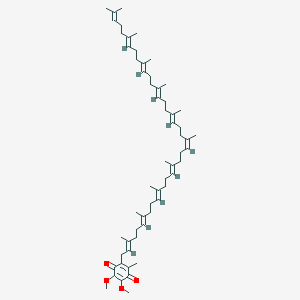

Fórmula molecular |

C59H90O4 |

|---|---|

Peso molecular |

863.3 g/mol |

Nombre IUPAC |

2-[(2E,6E,10E,14E,18Z,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34-,50-36+,51-38+,52-40+,53-42+ |

Clave InChI |

ACTIUHUUMQJHFO-IHPMXEAGSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

SMILES isomérico |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

SMILES canónico |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Sinónimos |

Coenzyme Q Ubiquinone |

Origen del producto |

United States |

Foundational & Exploratory

Ensorb® Absorbent: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the composition, physical properties, and performance characteristics of Ensorb® absorbent materials. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this material's properties and the methodologies used to evaluate them.

Core Composition of this compound® Absorbent

This compound® is a versatile absorbent with formulations tailored for specific applications. The primary composition of the most common this compound® granular absorbent is a naturally occurring volcanic glass, expanded perlite, which is an amorphous sodium potassium aluminum silicate.[1][2][3] Additionally, specific formulations for oil-only applications and other uses consist of polypropylene or a blend of cellulose and vermiculite.

Expanded Perlite (Sodium Potassium Aluminum Silicate)

The principal formulation of this compound® is a white, odorless aggregate derived from expanded perlite.[1][3] Chemically, it is identified as a sodium potassium aluminum silicate of variable composition.[1] This material is lightweight and possesses a high surface area due to its porous, multi-cellular structure, which contributes to its absorbent properties.[4]

Polypropylene Formulation

For oil-specific applications, an "Oil Only" variety of this compound® is available. This formulation is composed of over 97% polypropylene, with minor additions of anti-static agents and pigments. This hydrophobic material is designed to selectively absorb oil-based liquids while repelling water.

Cellulose and Vermiculite Formulation

Another noted composition of this compound® Super Absorbent is a mixture of cellulose and vermiculite.[5] This formulation leverages the absorbent capacities of both organic and mineral components.

Physical and Chemical Properties

The following tables summarize the key quantitative data available for the primary expanded perlite formulation of this compound®.

Table 1: Physical Properties of this compound® (Expanded Perlite Formulation)

| Property | Value | Source |

| Appearance | White aggregate | [1] |

| Odor | No odor | [1] |

| Melting Point | 2400 °F (1315.6 °C) | [1][6] |

| Water Solubility | Slight | [1][6] |

| pH (10% slurry) | 6.5 - 7.5 | [3] |

| Specific Gravity | Not Determined | [1][6] |

Table 2: Performance Characteristics of this compound® (Expanded Perlite Formulation)

| Parameter | Value | Source |

| Absorption Capacity | 15 to 20 times that of clay-based absorbents | [7][8][9][10][11] |

Experimental Protocols

The performance of absorbent materials is typically evaluated using standardized testing methods. The following section details the likely experimental protocol for determining the absorbent capacity of this compound®, based on the principles of ASTM F716, the standard test method for sorbent performance of absorbents.[12]

Determination of Absorbent Capacity (Based on ASTM F716)

Objective: To determine the maximum amount of a liquid that a given amount of this compound® can absorb.

Materials:

-

This compound® absorbent

-

Test liquid (e.g., water, oil, or a specific chemical)

-

Beaker or other suitable container

-

Mesh basket with fine enough openings to retain the this compound® granules but allow the liquid to pass through

-

Balance (accurate to 0.01 g)

-

Timer

-

Draining rack

Procedure:

-

Initial Weighing: An empty, dry mesh basket is weighed and its mass is recorded (M_basket).

-

A specified amount of dry this compound® absorbent is placed into the mesh basket. The total mass of the basket and the dry absorbent is recorded (M_initial).

-

The mass of the dry absorbent (M_absorbent) is calculated: M_absorbent = M_initial - M_basket.

-

Immersion: The basket containing the absorbent is fully immersed in the test liquid for a specified period (e.g., 15 minutes).

-

Draining: After the immersion period, the basket is removed from the liquid and hung on a draining rack for a set time (e.g., 2 minutes) to allow excess, non-absorbed liquid to drain away.

-

Final Weighing: The basket with the saturated absorbent is weighed, and the final mass is recorded (M_final).

-

Calculation of Absorbed Liquid: The mass of the absorbed liquid (M_liquid) is calculated as: M_liquid = M_final - M_initial.

-

Calculation of Absorbent Capacity: The absorbent capacity is typically expressed as the mass of liquid absorbed per unit mass of the absorbent.

-

Absorbent Capacity (g/g) = M_liquid / M_absorbent

-

Visualizations

Diagram 1: Core Composition of this compound® Formulations

Caption: Core components of different this compound® absorbent formulations.

Diagram 2: Experimental Workflow for Absorbent Capacity Testing

Caption: Workflow for determining the absorbent capacity of this compound®.

References

- 1. alliancesafety.com.au [alliancesafety.com.au]

- 2. gmpplastic.com [gmpplastic.com]

- 3. spill-kit.com [spill-kit.com]

- 4. perlite.org [perlite.org]

- 5. This compound Super Absorbent - Complete Environmental Products [cepsorbents.com]

- 6. spill-kit.com [spill-kit.com]

- 7. enpac.com [enpac.com]

- 8. enpac.com [enpac.com]

- 9. This compound Granular Absorbents - Hazmat Resource, Inc. [hazmatresource.com]

- 10. enpac.com [enpac.com]

- 11. enpac.com [enpac.com]

- 12. store.astm.org [store.astm.org]

An In-depth Technical Guide to ENSORB™ Super Absorbent: Chemical Composition and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition and physical properties of ENSORB™ Super Absorbent, a high-performance absorbent material. The information is compiled from publicly available Safety Data Sheets (SDS) and product information.

Chemical Composition

This compound™ Super Absorbent is identified as an amorphous sodium potassium aluminum silicate of variable composition. It is also described as expanded perlite. While the precise stoichiometry is variable, the primary chemical classification provides insight into its structure and properties. The material is a white, odorless solid that exists as a powder or in granular form.

| Component | Chemical Name/Class | CAS Number | Typical Content |

| Primary | Sodium Potassium Aluminum Silicate | 93763-70-3 | Not specified |

| (Amorphous) | |||

| Potential Trace | Crystalline Silica (Quartz) | 14808-60-7 | < 0.1% |

Note: The product is generally considered a nuisance dust, and appropriate personal protective equipment should be used when handling the fine powder form.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound™ Super Absorbent are summarized in the table below. These properties contribute to its high absorbent capacity and stability.

| Property | Value | Conditions/Notes |

| Physical State | Solid powder or granules | |

| Appearance | White to off-white | |

| Odor | Odorless | |

| pH | 6.5 - 7.5 | 10% slurry in distilled water |

| Melting Point | 2400 °F | |

| Boiling Point | Not Applicable | |

| Vapor Pressure | Not Applicable | |

| Vapor Density | Not Applicable | |

| Specific Gravity | 2.35 | |

| Solubility in Water | Negligible/Slight | |

| Flammability | Non-flammable |

Reactivity and Stability

This compound™ Super Absorbent is a stable material under normal conditions.[1] It is not prone to hazardous polymerization.[1] However, it has a significant chemical incompatibility:

-

Hydrofluoric Acid: this compound™ Super Absorbent reacts with hydrofluoric acid to produce toxic tetrafluoride gas.[1] It must not be used to absorb hydrofluoric acid spills. [3][4][5][6]

The material is otherwise unreactive and can be used to absorb a wide range of liquids, including animal, vegetable, mineral, petroleum, and chemical liquids.[3][5]

Absorption Mechanism and Capacity

This compound™ Super Absorbent functions by encapsulating liquids within its porous structure. This process turns the liquid into a solid matrix, facilitating easier handling and disposal. The manufacturer claims an absorption capacity 15 to 20 times that of clay-based absorbents.[3][5][7][8]

The following diagram illustrates the general workflow for the application of this compound™ Super Absorbent in spill containment and cleanup.

Experimental Protocols

While specific proprietary experimental protocols for this compound™ are not publicly available, the properties listed in the Safety Data Sheets are determined by standard analytical methods. The following outlines the general methodologies that would be employed to verify the properties of a similar material.

Determination of pH (10% Slurry):

-

Objective: To measure the pH of an aqueous slurry of the absorbent material.

-

Apparatus: pH meter, beaker, stir plate, and magnetic stir bar.

-

Procedure:

-

Weigh 10 g of this compound™ Super Absorbent into a 250 mL beaker.

-

Add 90 mL of distilled water.

-

Stir the mixture vigorously for 5 minutes.

-

Allow the suspension to settle for 1 hour.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode into the supernatant of the slurry and record the pH reading.

-

Determination of Specific Gravity:

-

Objective: To determine the density of the material relative to the density of water.

-

Apparatus: Gas pycnometer or a volumetric flask and analytical balance.

-

Procedure (using a volumetric flask):

-

Weigh a clean, dry 50 mL volumetric flask (W1).

-

Add approximately 20 g of the dry this compound™ powder to the flask and reweigh (W2).

-

Add deionized water to the flask to about half full. Swirl to wet the powder and remove air bubbles. A sonicator may be used.

-

Fill the flask to the calibration mark with deionized water.

-

Weigh the flask with the sample and water (W3).

-

Empty and clean the flask. Fill it to the calibration mark with deionized water and weigh (W4).

-

The specific gravity is calculated using the formula: Specific Gravity = (W2 - W1) / [(W4 - W1) - (W3 - W2)]

-

The following diagram illustrates a generalized workflow for laboratory analysis of the absorbent's properties.

Toxicological and Ecological Information

This compound™ Super Absorbent is generally regarded as safe by the FDA for ingestion, though inhalation of the dust can cause respiratory irritation.[1] It is not absorbed by the skin.[2] The material is not biodegradable and is considered to have a low hazard for usual industrial or commercial handling.[9] It is not injurious to soil, cement, asphalt, tile, plants, or animals.[3][5]

This document is intended for informational purposes for a scientific and technical audience. All handling of this material should be conducted in accordance with the manufacturer's Safety Data Sheet and established laboratory safety protocols.

References

- 1. spill-kit.com [spill-kit.com]

- 2. enpac.com [enpac.com]

- 3. literature.puertoricosupplier.com [literature.puertoricosupplier.com]

- 4. spillkit.com [spillkit.com]

- 5. containmentcorp.com [containmentcorp.com]

- 6. This compound Granular Absorbents - Hazmat Resource, Inc. [hazmatresource.com]

- 7. ensafeco.com [ensafeco.com]

- 8. enpac.com [enpac.com]

- 9. spill-kit.com [spill-kit.com]

Ensorb™ Super Absorbent: A Technical Safety Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety data sheet (SDS) for Ensorb™ Super Absorbent, a product frequently utilized in laboratory settings for spill management. Understanding the chemical and physical properties, handling procedures, and potential hazards of this material is paramount for ensuring a safe research environment. This document synthesizes key safety information into a comprehensive resource, complete with data tables and a procedural workflow diagram to support laboratory safety protocols.

Chemical and Physical Properties

This compound™ Super Absorbent is identified as a sodium potassium aluminum silicate of variable composition.[1] It is a white, odorless aggregate.[1] A key component that may be present at levels below 0.1% is crystalline silica (quartz).[1][2] While generally considered a nuisance dust, long-term inhalation of respirable crystalline silica can pose a significant health risk.[2]

Table 1: Physical and Chemical Properties of this compound™ Super Absorbent

| Property | Value |

| Appearance | White aggregate[1] |

| Odor | No odor[1] |

| Chemical Formula | Sodium Potassium Aluminum Silicate (variable composition)[1] |

| CAS Number | 93763-70-3[1][2] |

| Boiling Point | Not Applicable[1][2] |

| Melting Point | 2400 °F[1] |

| Flash Point | Non-flammable[1][2] |

| Solubility in Water | Slight / Negligible[1][2] |

| Specific Gravity | Not Determined[1] |

| pH | 6.5 - 7.5 (as a 10% slurry in distilled water)[2] |

Toxicological Data and Exposure Limits

The primary health concern associated with this compound™ is the potential for inhalation of dust, which may cause irritation to the nasal passages, throat, and upper respiratory system.[1][2] Ingestion is generally regarded as safe by the FDA.[1]

Table 2: Toxicological Information

| Exposure Route | Symptoms and Effects |

| Inhalation | Congestion and irritation of the throat, nasal passages, and upper respiratory system. May aggravate pre-existing respiratory conditions.[1][2] |

| Eye Contact | Temporary irritation and inflammation.[1][2] |

| Skin Contact | Repeated or prolonged contact may cause irritation.[2] |

| Ingestion | Generally regarded as safe by the FDA; LD50 is presumed to be over 2000 mg/kg.[1][2] |

Table 3: Occupational Exposure Limits for Crystalline Silica (Quartz)

| Organization | Limit |

| OSHA PEL | 0.1 mg/m³ (respirable)[2] |

| ACGIH TLV | 0.025 mg/m³ (respirable)[2] |

| NIOSH REL | 0.05 mg/m³ (respirable)[2] |

Note: The Safety Data Sheets do not provide detailed methodologies for the toxicological experiments cited. The LD50 value is a presumed value and not from a specific study referenced in the provided documents.

Safe Handling and Emergency Protocols

Proper handling and storage of this compound™ are crucial to minimize dust generation and ensure safety. In the event of exposure or a spill, the following procedures should be followed.

Handling and Storage

-

Handling: Avoid creating unnecessary dust.[2]

-

Storage: Store in a dry area to maintain product integrity. Repair any broken bags.[1][2]

Personal Protective Equipment (PPE)

While the SDS states that respiratory protection, protective gloves, and safety glasses are normally not required, it is best practice in a laboratory setting to use appropriate PPE, especially when dealing with fine powders or when there is a potential for dust generation.[1]

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove from the dusty area. Drink water to clear the throat and blow nose to evacuate dust.[1][2] |

| Eye Contact | Flush with eye solution or water for at least 5 minutes and allow eyes to clear.[1][2] |

| Skin Contact | Wash off with soap and water.[2] |

| Ingestion | Do not induce vomiting. Seek medical attention if the victim is uncomfortable.[2] |

Spill and Disposal Procedures

-

Spill Cleanup: For spills of this compound™ itself, sweep and mix thoroughly to absorb any spilled liquid and dispose of as inert solid waste.[1] Care should be taken to avoid making dust airborne; vacuum cleaning systems are recommended.[2]

-

Waste Disposal: If this compound™ is not contaminated, it can be disposed of in a landfill.[1] If it has been used to absorb a hazardous liquid, the disposal method must comply with the SDS of the absorbed material.[1]

Reactivity and Stability

This compound™ is a stable product and hazardous polymerization will not occur.[1] However, it has a critical chemical incompatibility.

-

Chemical Incompatibility: Hydrofluoric Acid (HF) . This compound™ reacts with hydrofluoric acid to form toxic silicon tetrafluoride gas.[1] Do not use this compound™ with hydrofluoric acid. [3][4][5][6][7]

Laboratory Workflow for Safe Use of this compound™

The following diagram illustrates the recommended workflow for the safe handling and use of this compound™ in a laboratory environment.

Caption: Safe handling workflow for this compound™ in a laboratory setting.

References

- 1. spill-kit.com [spill-kit.com]

- 2. spill-kit.com [spill-kit.com]

- 3. ENPAC® this compound® Super Absorbent, 1.5 Cubic Foot Large Bag [globalindustrial.com]

- 4. enpac.com [enpac.com]

- 5. bulkofficesupply.com [bulkofficesupply.com]

- 6. literature.puertoricosupplier.com [literature.puertoricosupplier.com]

- 7. This compound Super Absorbent - Complete Environmental Products [cepsorbents.com]

Ensorb Universal Absorbent: A Technical Examination of its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensorb is a universal absorbent material engineered for the rapid and effective containment and remediation of liquid spills. Composed primarily of a proprietary blend of amorphous alumina silicate, expanded perlite, and potentially other silicates, its efficacy stems from a multi-faceted mechanism of physical absorption and encapsulation. This technical guide delineates the core scientific principles governing the functionality of this compound, leveraging available data on its constituent components. It will detail the physical and chemical properties of these materials, propose a model for the absorption and encapsulation process, and provide standardized experimental protocols for the evaluation of its absorbent capabilities.

Introduction

In research and development environments, the safe handling of a diverse array of liquid chemicals is paramount. Accidental spills of solvents, reagents, or intermediates can pose significant safety and environmental hazards. Universal absorbents are critical components of laboratory safety protocols, designed to be effective across a broad spectrum of chemical classes. This compound is marketed as one such universal absorbent, with claims of high capacity and rapid action. This document aims to provide a detailed scientific overview of its mechanism of action, intended for a technical audience.

Composition and Material Science

This compound's absorbent properties are a function of its composite nature. The primary components identified in publicly available safety data sheets and product descriptions include:

-

Amorphous Alumina Silicate (Sodium Potassium Aluminum Silicate): This inorganic polymer forms the structural backbone of the absorbent. Unlike crystalline silicates, its amorphous nature provides a high surface area and a disordered porous network. Silicates are known for their chemical inertness, making them suitable for absorbing a wide range of substances without undergoing hazardous reactions. The notable exception is hydrofluoric acid, which will react with silicates to produce toxic silicon tetrafluoride gas.[1]

-

Expanded Perlite: Perlite is a naturally occurring volcanic glass.[2] When heated to high temperatures, its water content vaporizes, causing the material to expand into a lightweight, porous structure riddled with microscopic bubbles and channels. This intricate network of voids is key to its absorbent properties, allowing it to physically trap and hold liquids.[3]

Core Mechanism of Action: Physical Absorption and Encapsulation

The primary mechanism of action for this compound is physical absorption , a process driven by capillary action and surface tension within its porous structure. This is distinct from chemical absorption, where the absorbed substance forms chemical bonds with the absorbent. The process can be conceptualized in the following stages:

-

Initial Contact and Wetting: Upon application to a liquid spill, the high surface area of the this compound granules promotes rapid wetting. The liquid adheres to the outer surfaces of the amorphous alumina silicate and expanded perlite particles.

-

Capillary Action: The interconnected network of pores and channels within the expanded perlite and the interstitial spaces between the granules act as capillaries. These microscopic tubes draw the liquid into the core of the absorbent material, against the force of gravity.

-

Physical Entrapment: The liquid is then physically trapped within the intricate void spaces of the absorbent particles. The irregular and tortuous path of these voids minimizes the likelihood of the liquid leaching out under normal conditions.

The term "encapsulation" as used in product literature for this compound likely refers to this process of physical entrapment, where the liquid is effectively contained within the solid absorbent matrix, transforming the spill into a solid, manageable waste product.[4][5] This is a physical, not a chemical, encapsulation.

Diagram of the Physical Absorption Mechanism

Caption: Physical absorption of liquid by an this compound granule.

Quantitative Performance Data

While specific quantitative data for this compound across a wide range of chemicals is not publicly available, some general performance metrics and data on its constituent components have been reported.

| Parameter | Value/Observation | Source(s) |

| Comparative Absorption Capacity | 15 to 20 times the absorption capacity of clay-based products. | [4][6][7] |

| Water Retention of Perlite (by volume) | 20-50%, depending on particle size and gradation. | [8] |

| Methylene Blue Adsorption by Expanded Perlite | 1.18 mg/g at optimal conditions (pH 5.67, 20°C). | [5] |

Experimental Protocols for Absorbent Performance Evaluation

The following are generalized experimental protocols that can be adapted to quantify the performance of this compound for specific liquids of interest.

Gravimetric Absorption Capacity Test

This method determines the maximum amount of liquid an absorbent can retain.

Methodology:

-

Sample Preparation: A precisely weighed amount of dry this compound (e.g., 10.0 g) is placed in a mesh container that allows liquid to pass freely but retains the absorbent particles.

-

Immersion: The container with the absorbent is fully submerged in the test liquid for a specified period (e.g., 15 minutes) to ensure saturation.

-

Draining: The container is removed from the liquid and allowed to drain for a set time (e.g., 2 minutes) to remove excess, non-absorbed liquid.

-

Final Weighing: The container with the saturated absorbent is re-weighed.

-

Calculation: The absorption capacity is calculated as: Capacity (g/g) = (Masssaturated - Massdry) / Massdry

Diagram of Gravimetric Absorption Capacity Workflow

Caption: Workflow for determining gravimetric absorption capacity.

Rate of Absorption Test (Drop Test)

This test assesses the speed at which the absorbent takes up a liquid.

Methodology:

-

Sample Preparation: A uniform, flat layer of this compound is prepared on a non-absorbent surface.

-

Droplet Application: A single drop of the test liquid of a known volume is dispensed from a fixed height onto the surface of the absorbent bed.

-

Time Measurement: The time from the moment the droplet makes contact until it is fully absorbed (i.e., no longer visible as a liquid on the surface) is recorded.

-

Replication: The experiment is repeated multiple times to obtain an average absorption time.

Chemical Compatibility

This compound is marketed as a "universal" absorbent, implying broad chemical compatibility.[4] Its primary constituents, amorphous alumina silicate and perlite, are largely inert. However, there is one critical exception:

-

Hydrofluoric Acid (HF): this compound must not be used with hydrofluoric acid.[1][4][9] Silicates react with HF to produce silicon tetrafluoride (SiF4), a toxic and corrosive gas.

For all other chemicals, it is recommended to consult the specific Safety Data Sheet (SDS) of the spilled substance to ensure no unexpected reactions will occur with a silicate-based absorbent.

Conclusion

The mechanism of action of this compound universal absorbent is rooted in the principles of physical absorption, driven by the high surface area and porous nature of its amorphous alumina silicate and expanded perlite components. It functions by rapidly wetting and drawing liquids into its granular matrix via capillary action, where they are physically entrapped. This transforms liquid spills into a solid, manageable form. While specific performance data for this compound with a wide range of chemicals is limited in the public domain, standardized testing protocols can be employed to quantify its absorption capacity and rate for specific applications within a research or industrial setting. Its broad chemical inertness, with the notable exception of hydrofluoric acid, makes it a versatile tool for laboratory safety and spill management.

References

- 1. KR20110085224A - Resin composition for anticorrosive coating containing microcapsules containing latent heat storage material and two-component anticorrosive coating containing the same - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. perlite.org [perlite.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. US20100107931A1 - Mineral ore expansion using microwave energy - Google Patents [patents.google.com]

- 7. cecilcountymd.gov [cecilcountymd.gov]

- 8. mdpi.com [mdpi.com]

- 9. contractlaboratory.com [contractlaboratory.com]

Ensorb® Absorbent: A Technical Guide for Research Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ensorb® absorbent, a versatile material for managing liquid spills in a research laboratory environment. The following sections detail its physical and chemical properties, safety protocols, and procedures for effective use.

Product Overview and Physical Properties

This compound® is a lightweight, granular absorbent composed of a sodium potassium aluminum silicate, also described as expanded perlite.[1][2] It is a white, odorless, and non-flammable solid with a high melting point, making it suitable for a variety of laboratory conditions.[1] While specific quantitative data on particle size distribution and porosity are not publicly available, its granular nature allows for easy application and containment of spills.

A key characteristic of this compound® is its high absorption capacity; it is reported to be 15 to 20 times more absorbent than clay-based products.[3][4][5][6][7][8] It is effective on liquids of any viscosity, transforming them into a solid mass for simplified disposal.[3][4][6][7]

Table 1: Physical and Chemical Properties of this compound®

| Property | Description | Source(s) |

| Chemical Name | Sodium Potassium Aluminum Silicate (variable composition) | [1] |

| Alternate Name | Expanded Perlite | [2] |

| Appearance | White, odorless aggregate | [1] |

| Melting Point | 2400 °F | [1] |

| Flammability | Non-flammable | [1] |

| Solubility in Water | Slight | [1] |

| Stability | Stable, hazardous polymerization will not occur | [1] |

Chemical Compatibility and Safety

This compound® is a generally inert material suitable for absorbing a wide range of substances, including animal, vegetable, mineral, petroleum, and various chemical liquids.[3][6] However, there is one critical incompatibility:

Do NOT use this compound® with Hydrofluoric Acid (HF).

Contact with hydrofluoric acid will cause a chemical reaction that produces toxic silicon tetrafluoride gas.[1]

While a comprehensive chemical compatibility chart for laboratory reagents is not available, the material is generally considered non-reactive.[4][6][8] For chemicals not explicitly mentioned, it is recommended to test a small quantity of this compound® with the substance in a controlled environment, such as a fume hood, before large-scale application.

Table 2: Safety and Hazard Information

| Hazard | Description | First Aid Measures | Source(s) |

| Inhalation | May cause congestion and irritation of the throat, nasal passages, and upper respiratory system. | Remove to fresh air. Drink water to clear the throat and blow nose to evacuate dust. | [1] |

| Eye Contact | May cause temporary irritation and inflammation. | Flush eyes with water or an eye solution. | [1] |

| Skin Contact | No known hazards. | N/A | [1] |

| Ingestion | Generally regarded as safe by the FDA. | N/A | [1] |

Experimental Protocol: Laboratory Spill Response

The primary application of this compound® in a research setting is for the safe and efficient cleanup of liquid spills. The following protocol outlines the general steps for this process.

Objective: To safely contain, absorb, and dispose of a liquid chemical spill using this compound®.

Materials:

-

This compound® absorbent

-

Appropriate Personal Protective Equipment (PPE) as dictated by the spilled substance's Safety Data Sheet (SDS), including safety goggles, gloves, and a lab coat.

-

Scoop or brush

-

Dustpan

-

Chemical waste disposal bags or containers

Procedure:

-

Assess the Spill and Don PPE: Identify the spilled chemical and consult its SDS for specific hazards and required PPE.

-

Contain the Spill: If the spill is spreading, create a perimeter around the spill with this compound® to contain it.

-

Apply this compound®: Generously cover the entire spill with this compound®, ensuring complete coverage of the liquid.

-

Allow for Absorption: The absorbent will begin to work immediately, turning the liquid into a solid.[3] Allow sufficient time for complete absorption.

-

Collect the Solidified Waste: Using a scoop or brush and a dustpan, carefully collect the solidified this compound®-chemical mixture.

-

Dispose of Waste: Place the collected material into a designated chemical waste bag or container.

-

Label and Store for Disposal: Seal the container and label it clearly with the name of the absorbed chemical. Dispose of the waste in accordance with your institution's hazardous waste disposal procedures and the regulations pertaining to the absorbed substance.[1]

Diagram 1: Experimental Workflow for Chemical Spill Cleanup

Caption: Workflow for laboratory chemical spill cleanup using this compound®.

Disposal Considerations

The disposal of used this compound® is dependent on the nature of the absorbed liquid.

-

Non-Hazardous Spills: If used to absorb non-hazardous materials like water or benign buffer solutions, it can be disposed of as a standard solid waste.[1]

-

Hazardous Spills: When used to absorb hazardous chemicals, the resulting solid waste must be treated as hazardous. The disposal method must comply with the regulations for the absorbed substance.[1] Always follow your institution's and local regulations for hazardous waste disposal.

Summary and Limitations

This compound® is an effective and versatile absorbent for general spill control in a laboratory environment. Its high absorption capacity and inertness to most chemicals make it a valuable safety tool. However, users should be aware of its critical incompatibility with hydrofluoric acid.

It is important to note that there is a lack of publicly available, detailed technical data for this compound® regarding its performance with specific laboratory solvents, its resistance to a wide range of chemical classes, and the potential for leaching of absorbed substances. For applications requiring such specific data, further in-house testing may be necessary.

References

- 1. enpac.com [enpac.com]

- 2. ensafeco.com [ensafeco.com]

- 3. globalindustrial.com [globalindustrial.com]

- 4. bulkofficesupply.com [bulkofficesupply.com]

- 5. enpac.com [enpac.com]

- 6. enpac.com [enpac.com]

- 7. jaspereng.com [jaspereng.com]

- 8. This compound Granular Absorbents - Hazmat Resource, Inc. [hazmatresource.com]

Ensorb® Absorbent: A Technical Evaluation of Chemical Spill Safety

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensorb®, a granular absorbent composed primarily of expanded perlite, an amorphous sodium potassium aluminum silicate, is widely marketed as a universal absorbent for various liquid spills. This technical guide provides a comprehensive analysis of the safety and compatibility of this compound® with a range of chemical classes commonly found in research, pharmaceutical, and drug development laboratories. While generally effective and inert, this document will demonstrate that this compound® is not universally safe for all chemical spills . A critical incompatibility exists with hydrofluoric acid, and its efficacy and safety with other reactive chemicals warrant careful consideration. This guide synthesizes available technical data, outlines relevant experimental protocols for absorbent material evaluation, and provides a framework for safe and effective use in a laboratory setting.

Chemical Composition and Physical Properties

This compound® is principally composed of expanded perlite. Perlite is a naturally occurring siliceous volcanic rock that, when heated rapidly, expands to form a lightweight, porous material.[1][2] This gives it a high surface area and low bulk density, contributing to its absorbent properties. The chemical composition is primarily silicon dioxide (SiO2) and aluminum oxide (Al2O3), with smaller amounts of various other metal oxides.[1]

Table 1: Typical Chemical Composition of Expanded Perlite

| Component | Percentage (%) |

| Silicon Dioxide (SiO₂) | 70 - 75 |

| Aluminum Oxide (Al₂O₃) | 12 - 15 |

| Sodium Oxide (Na₂O) | 3 - 4 |

| Potassium Oxide (K₂O) | 3 - 5 |

| Iron Oxide (Fe₂O₃) | 0.5 - 2 |

| Magnesium Oxide (MgO) | 0.2 - 0.7 |

| Calcium Oxide (CaO) | 0.5 - 1.5 |

| Loss on Ignition (H₂O) | 3 - 5 |

Data compiled from multiple sources.[1]

Expanded perlite is generally considered chemically inert, non-combustible, and has a neutral pH.[2][3] These properties form the basis of its application as a "universal" absorbent.

Chemical Compatibility Analysis

The primary safety concern with any absorbent is its reactivity with the spilled chemical. An incompatible absorbent can lead to the generation of toxic gases, excessive heat, or other hazardous conditions.

Critical Incompatibility: Hydrofluoric Acid

This compound® must not be used on hydrofluoric acid (HF) spills. Expanded perlite, being a silicate-based material, reacts with hydrofluoric acid to produce silicon tetrafluoride (SiF₄), a toxic and corrosive gas.[2]

Caption: Reaction of this compound® with Hydrofluoric Acid.

General Chemical Resistance

Expanded perlite is generally resistant to a wide range of chemicals. However, its performance and inertness can be affected by the concentration and temperature of the spilled substance. The following table summarizes the general compatibility of expanded perlite with common chemical classes. This information is based on the known properties of silicate materials and should be used as a guideline. It is imperative to consult the Safety Data Sheet (SDS) of the spilled chemical and, if necessary, perform a small-scale compatibility test before large-scale application.

Table 2: Chemical Compatibility of this compound® (Expanded Perlite)

| Chemical Class | Examples | Compatibility Rating | Notes |

| Acids, Weak | Acetic Acid (dilute), Citric Acid | Good | Generally inert. |

| Acids, Strong Mineral (non-HF) | Hydrochloric Acid (dilute), Sulfuric Acid (dilute) | Fair to Good | May be slightly soluble in concentrated, hot acids.[4] |

| Acids, Oxidizing | Nitric Acid (concentrated) | Poor to Fair | Potential for reaction, especially at high concentrations and temperatures. Use with caution. |

| Bases, Weak | Ammonium Hydroxide | Good | Generally inert. |

| Bases, Strong | Sodium Hydroxide, Potassium Hydroxide | Poor to Fair | Soluble in hot, concentrated alkalis.[2] Reaction can be exothermic. |

| Organic Solvents, Non-polar | Hexane, Toluene, Xylene | Excellent | High absorption capacity for hydrocarbons. |

| Organic Solvents, Polar | Acetone, Ethanol, Isopropanol | Excellent | Effective in absorbing polar organic solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Excellent | No known incompatibilities. |

| Oils and Hydrocarbons | Mineral Oil, Hydraulic Fluid | Excellent | High absorption capacity. |

| Aqueous Solutions | Salt Solutions, Buffers | Excellent | Inert and effective. |

Rating Key:

-

Excellent: No reaction, effective absorption.

-

Good: Minor or no reaction, generally safe to use.

-

Fair: Some potential for reaction, use with caution and pre-testing.

-

Poor: Incompatible, do not use.

Experimental Protocols for Absorbent Performance

To ensure the efficacy and safety of an absorbent material like this compound® for a specific application, standardized testing is crucial. The American Society for Testing and Materials (ASTM) has developed standard test methods for evaluating sorbent performance.

ASTM F716 - Standard Test Methods for Sorbent Performance of Absorbents

This standard is particularly relevant for evaluating the performance of absorbents on chemical and light hydrocarbon spills.[5][6] Key parameters tested include:

-

Absorbent Capacity: The amount of liquid an absorbent can take up.

-

Efficiency: The ratio of the absorbed liquid to the amount of absorbent used.

-

Retention: The ability of the absorbent to hold onto the absorbed liquid under various conditions.

References

In-Depth Technical Guide: Temperature and Chemical Stability of Ensorb® (Expanded Perlite)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensorb®, a trade name for expanded perlite, is a lightweight granular material derived from the heating of perlite ore, a naturally occurring amorphous volcanic glass. Its composition is primarily sodium potassium aluminum silicate.[1][2] Due to its high porosity, low density, and chemical inertness, this compound® is utilized in various industrial applications, including as an absorbent and filter aid. In the pharmaceutical industry, materials with these properties are of interest as potential excipients, such as glidants or carriers for liquid actives. A thorough understanding of the temperature and chemical stability of this compound® is crucial for its consideration and application in drug development and manufacturing, ensuring the safety, efficacy, and shelf-life of the final pharmaceutical product.

This technical guide provides an in-depth analysis of the temperature and chemical stability of this compound® (expanded perlite), presenting quantitative data, detailed experimental protocols, and workflow diagrams to support its evaluation for pharmaceutical applications.

Temperature Stability

Expanded perlite exhibits high thermal stability, making it suitable for processes that involve elevated temperatures, such as drying and certain manufacturing steps. It is non-combustible and maintains its structural integrity over a wide temperature range.

Summary of Thermal Properties

The key thermal properties of expanded perlite are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 1260 - 1343 °C | [2] |

| Softening Point | 871 - 1093 °C | [2] |

| Maximum Use Temperature | ~900 °C | [3] |

| Combustibility | Non-combustible | |

| Thermal Conductivity | See Table 2.2 |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to quantify the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

| Temperature Range (°C) | Mass Loss (%) | Observation | Reference |

| Ambient - 200 | ~1.4 | Loss of adsorbed moisture | [4] |

| 200 - 500 | ~0.3 | Gradual loss of structural water | [4] |

| > 500 | Negligible | High thermal stability | [4] |

| DSC Events | |||

| ~250 | Exothermic Peak | Attributed to glass compression and internal surface area diminution | [4] |

A simultaneous TGA-DSC analysis of expanded perlite can be conducted to evaluate its thermal stability.

Objective: To determine the temperature-dependent mass loss and thermal events of expanded perlite.

Apparatus:

-

Simultaneous Thermal Analyzer (TGA-DSC)

-

Analytical balance

-

Alumina or platinum crucibles

Procedure:

-

Calibrate the TGA-DSC instrument for temperature and mass according to the manufacturer's instructions.

-

Weigh approximately 10-15 mg of the expanded perlite sample into a tared TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA and DSC curves to identify thermal events such as moisture loss, decomposition, and phase transitions.

Chemical Stability

Expanded perlite is generally considered chemically inert and resistant to attack from most chemicals, with the notable exception of hydrofluoric acid. Its stability across a range of pH values and in the presence of various organic solvents and pharmaceutical excipients is a critical consideration for its use in drug formulations.

pH Stability

Expanded perlite is pH neutral, with a 10% slurry in distilled water typically exhibiting a pH between 6.5 and 7.5.[1] The amorphous aluminosilicate structure can be susceptible to degradation under strongly acidic or alkaline conditions, which may lead to the leaching of constituent ions.

Quantitative data on the degradation of expanded perlite as a function of pH is limited in publicly available literature. However, studies on similar amorphous aluminosilicates suggest that the dissolution rate is minimized in the neutral pH range and increases significantly at pH values below 3 and above 10.

| pH Condition | Observation | Potential Impact |

| < 3 (Strongly Acidic) | Increased dissolution of aluminosilicate matrix. | Leaching of Al³⁺, Na⁺, K⁺ ions. Potential for drug-excipient interaction. |

| 3 - 9 (Acidic to slightly Alkaline) | Generally stable with minimal degradation. | Low risk of leaching and interaction. |

| > 9 (Strongly Alkaline) | Increased dissolution of silica network. | Formation of silicates, potential for gelation and changes in physical properties. |

Objective: To evaluate the structural integrity and leaching of ions from expanded perlite at different pH values.

Materials:

-

Expanded perlite

-

Buffered solutions at pH 2, 4, 7, 9, and 12

-

Agitator/shaker

-

ICP-MS or ICP-OES for elemental analysis

-

SEM for morphological analysis

Procedure:

-

Disperse a known mass (e.g., 1 g) of expanded perlite in a fixed volume (e.g., 100 mL) of each buffered solution in separate, sealed containers.

-

Agitate the suspensions at a constant temperature (e.g., 25 °C or 40 °C for accelerated testing) for a defined period (e.g., 7, 14, and 28 days).

-

At each time point, withdraw an aliquot of the supernatant and filter it.

-

Analyze the filtrate for the concentration of leached ions (Si, Al, Na, K) using ICP-MS or ICP-OES.

-

After the final time point, recover the solid perlite by filtration, wash with deionized water, and dry.

-

Examine the morphology of the treated perlite using SEM to assess any changes in the surface structure.

Compatibility with Organic Solvents

The compatibility of expanded perlite with organic solvents is essential for its use in formulations where such solvents are employed during manufacturing. Given its inert nature, significant interactions are not expected with most common organic solvents.

| Solvent | Compatibility | Observation |

| Alcohols (Methanol, Ethanol, Isopropanol) | Compatible | No visible changes to the material. |

| Ketones (Acetone, Methyl Ethyl Ketone) | Compatible | No visible changes to the material. |

| Esters (Ethyl Acetate) | Compatible | No visible changes to the material. |

| Halogenated Solvents (Dichloromethane) | Compatible | No visible changes to the material. |

| Hydrocarbons (Hexane, Toluene) | Compatible | No visible changes to the material. |

Objective: To assess the physical and chemical stability of expanded perlite in the presence of common organic solvents.

Materials:

-

Expanded perlite

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Sealed containers

-

Shaker

-

Analytical balance

-

FTIR spectrometer

Procedure:

-

Place a pre-weighed amount of expanded perlite into separate sealed containers for each solvent.

-

Add a sufficient volume of the respective solvent to completely immerse the perlite.

-

Store the containers at ambient and elevated temperatures (e.g., 40 °C) for a specified duration (e.g., 4 weeks).

-

Periodically observe for any changes in the appearance of the perlite or the solvent.

-

At the end of the study, filter the perlite, dry it, and re-weigh to check for any mass loss.

-

Analyze the dried perlite using FTIR to detect any changes in its chemical structure.

-

Analyze the solvent for any leached substances, if necessary.

Compatibility with Pharmaceutical Excipients

Drug-excipient compatibility studies are a critical component of pre-formulation. While expanded perlite is largely inert, its high surface area could potentially lead to surface interactions with active pharmaceutical ingredients (APIs) or other excipients.

-

Physical Adsorption: The porous nature of expanded perlite may lead to the physical adsorption of APIs or other excipients onto its surface. This could potentially affect drug release profiles.

-

Surface Acidity/Basicity: Although neutral in slurry, the surface of silicates can possess acidic or basic sites that could catalyze the degradation of sensitive APIs.

-

Moisture Content: The inherent moisture in expanded perlite could be a factor in the stability of moisture-sensitive drugs.

Objective: To screen for potential physical and chemical incompatibilities between expanded perlite and an API.

Materials:

-

Expanded perlite

-

Active Pharmaceutical Ingredient (API)

-

Other selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)

-

DSC and TGA instruments

-

HPLC with a stability-indicating method for the API

-

FTIR spectrometer

-

Climate chamber (e.g., 40 °C / 75% RH)

Procedure:

-

Prepare binary mixtures of expanded perlite and the API, typically in a 1:1 ratio by weight.

-

Prepare ternary mixtures including other common excipients.

-

Analyze the individual components and the mixtures by DSC, TGA, and FTIR to establish baseline data.

-

Store the mixtures under accelerated stability conditions (e.g., 40 °C / 75% RH) for a defined period (e.g., 4 weeks).

-

Analyze the stored mixtures at predetermined time points (e.g., 1, 2, and 4 weeks) using:

-

DSC and TGA: To detect any changes in thermal behavior (e.g., appearance of new peaks, shifts in melting points) that might indicate an interaction.

-

FTIR: To identify any changes in the characteristic vibrational bands of the API or excipients.

-

HPLC: To quantify the API and detect the formation of any degradation products.

-

Conclusion

This compound® (expanded perlite) is a thermally stable and generally chemically inert material. Its high melting point and resistance to thermal degradation make it suitable for pharmaceutical processes involving heat. It is stable in a neutral pH range and compatible with most common organic solvents. However, its stability can be compromised in strongly acidic or alkaline conditions. As with any excipient, thorough compatibility studies with the specific API and other components of a formulation are essential to ensure the stability and performance of the final drug product. The experimental protocols and workflows provided in this guide offer a framework for conducting such evaluations.

References

The Adsorptive Power of Endosorb®: A Technical Guide to its Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosorb®, an anti-diarrheal agent, is formulated to manage intestinal disturbances in veterinary medicine. Its efficacy is primarily attributed to the high adsorptive capacity of its core component, activated attapulgite, a naturally occurring magnesium aluminum silicate. This technical guide provides an in-depth analysis of Endosorb®'s absorption capabilities, detailing the experimental protocols used to quantify its binding efficiency and exploring the mechanistic actions of its constituent ingredients.

Core Mechanism of Action: Physical Adsorption

The primary mechanism by which Endosorb® exerts its anti-diarrheal effect is through the physical process of adsorption. The key active ingredient, activated attapulgite, possesses a unique porous and fibrous structure that provides a large surface area for the binding of various substances within the gastrointestinal tract. This non-systemic action ensures that Endosorb®'s effects are localized to the gut lumen.

The adsorption process involves the binding of molecules to the surface of the attapulgite. This is a surface phenomenon and does not involve the absorption of the substances into the attapulgite itself. The binding is facilitated by weak intermolecular forces, such as van der Waals forces and hydrogen bonding.

Quantitative Adsorption Capacity of Activated Attapulgite

The adsorption capacity of activated attapulgite has been quantified for a range of substances relevant to gastrointestinal health and drug interactions. The following tables summarize the available quantitative data from various in-vitro studies.

Table 1: Adsorption of Mycotoxins by Attapulgite

| Mycotoxin | Initial Concentration (ppm) | Adsorbent | pH | Percentage Bound |

| Aflatoxin B1 | 2 | Non-calcined Attapulgite | 3 | 95.5% |

| Aflatoxin B1 | 2 | Calcined Attapulgite | 3 | 100% |

| Fumonisin B1 | 4 | Non-calcined Attapulgite | 3 | 30% |

| Fumonisin B1 | 4 | Calcined Attapulgite | 3 | 83% |

| Ochratoxin A | 4 | Calcined Attapulgite | 3 | 78% |

| Zearalenone | 2 | Non-calcined Attapulgite | 3 | 0.0% |

| Zearalenone | 2 | Calcined Attapulgite | 3 | 95.1% |

Table 2: Adsorption of Pharmaceuticals by Attapulgite

| Drug | Medium | Temperature (°C) | Adsorption Isotherm Model |

| Metronidazole | Neutral & 0.1N HCl | 12, 25, 37.5, 50 | Freundlich |

| Amitriptyline-HCl | Neutral | 37.5 | Langmuir & Freundlich |

| Chlorpromazine-HCl | Neutral | 37.5 | Langmuir & Freundlich |

| Chlordiazepoxide-HCl | Neutral | 37.5 | Langmuir & Freundlich |

Table 3: Adsorption of Bacterial Endotoxins by Modified Attapulgite

| Sorbent (0.1% w/v) | Endotoxin Concentration (EU/mL) | Binding Efficiency | Calculated Adsorbent Capacity (mg/g) |

| Modified Attapulgite (Organoclay 2) | 2,450 - 51,700 | 18% - 66% | 2.58 |

Experimental Protocols

The following is a detailed methodology for a typical in-vitro experiment to determine the adsorption capacity of attapulgite.

In-Vitro Adsorption of a Target Substance (e.g., Mycotoxin, Drug)

1. Preparation of Adsorbent and Adsorbate Solutions:

-

Adsorbent: A stock suspension of activated attapulgite is prepared in a relevant medium (e.g., deionized water, simulated gastric fluid at a specific pH).

-

Adsorbate: A stock solution of the target substance (e.g., mycotoxin, drug) is prepared at a known concentration in the same medium.

2. Adsorption Assay:

-

Aliquots of the attapulgite suspension are added to a series of test tubes.

-

Varying concentrations of the target substance solution are added to the test tubes.

-

Control tubes containing only the target substance (no attapulgite) are also prepared.

-

The tubes are incubated under controlled conditions (e.g., specific temperature, agitation) for a predetermined period to reach equilibrium.

3. Separation of Adsorbent and Supernatant:

-

Following incubation, the tubes are centrifuged at high speed to pellet the attapulgite with the bound substance.

-

The supernatant, containing the unbound target substance, is carefully collected.

4. Quantification of Unbound Substance:

-

The concentration of the unbound target substance in the supernatant is determined using a suitable analytical method. Common techniques include:

-

UV-Visible Spectrophotometry: For substances with a chromophore. A standard curve is used to correlate absorbance with concentration.

-

High-Performance Liquid Chromatography (HPLC): For precise quantification of a wide range of compounds.

-

Limulus Amebocyte Lysate (LAL) Test: Specifically for the quantification of bacterial endotoxins.

-

5. Calculation of Adsorption Capacity:

-

The amount of the substance adsorbed by the attapulgite is calculated by subtracting the concentration of the unbound substance from the initial concentration.

-

The adsorption capacity is typically expressed as the percentage of the substance bound or as the mass of the substance adsorbed per unit mass of attapulgite (e.g., mg/g).

6. Adsorption Isotherm Modeling:

-

To further characterize the adsorption process, the data can be fitted to various adsorption isotherm models, such as the Langmuir and Freundlich models. These models provide insights into the nature of the interaction between the adsorbent and the adsorbate.

Visualization of Experimental Workflow

Role of Other Ingredients and Indirect Signaling

While activated attapulgite is the primary adsorbent, the other ingredients in Endosorb® — pectin and carob pulp — contribute to its overall therapeutic effect through different mechanisms.

-

Pectin: This soluble dietary fiber is not absorbed in the small intestine and is fermented by colonic bacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have several beneficial effects on the gut, including providing energy for colonocytes and modulating the gut microbiome. Pectin can be considered to act as a prebiotic, promoting the growth of beneficial bacteria.[1]

-

Carob Pulp: Rich in tannins, carob pulp may exert an anti-diarrheal effect by inhibiting the adherence of pathogenic bacteria to intestinal epithelial cells.[2] Furthermore, studies on tannins from other sources suggest they may downregulate the expression of aquaporins, which are proteins that control water transport across cell membranes.[2] This could contribute to a reduction in water loss in the intestines.

The effects of pectin on the gut microbiome and the potential influence of carob tannins on bacterial adherence and cellular water transport can be conceptualized as forms of indirect signaling, where these components modulate physiological processes without directly interacting with intracellular signaling cascades in the traditional sense.

Visualization of Mechanistic Contributions

Conclusion

Endosorb®'s primary therapeutic action is derived from the robust and non-selective adsorptive capacity of activated attapulgite. This is complemented by the prebiotic and potential anti-adherence/water transport modulating effects of pectin and carob pulp, respectively. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals interested in the application and further investigation of this and similar adsorbent technologies. The physical mechanism of adsorption remains the cornerstone of Endosorb®'s efficacy, with the other ingredients providing additional, indirect benefits to gastrointestinal health.

References

Ensorb Particle Size and Inhalation Potential: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the particle size of Ensorb, an absorbent material composed of expanded perlite (amorphous sodium potassium aluminum silicate), and its potential for inhalation. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological signaling pathways associated with the inhalation of fine amorphous silica particles.

This compound Particle Size and Physical Characteristics

This compound is a lightweight, porous absorbent material. While specific particle size distribution data for the commercial product "this compound" is not publicly available, its composition of expanded perlite allows for an estimation based on available data for similar materials. Expanded perlite is available in various grades, with particle sizes ranging from microns to millimeters. For absorbent applications, finer grades are often utilized.

Table 1: Representative Particle Size Distribution for Fine-Grade Expanded Perlite

| Particle Size (µm) | Percentage (%) |

| < 10 | 5 - 15 |

| 10 - 50 | 30 - 50 |

| 50 - 100 | 20 - 30 |

| > 100 | 5 - 15 |

Note: This data is representative of fine-grade expanded perlite and may not reflect the exact particle size distribution of this compound. A significant portion of these particles falls within the respirable range.

A patent for expanded perlite products mentions a median particle size (d50) of less than 50 microns is achievable. Furthermore, commercially available expanded perlite can range from approximately 1 to 3,350 microns, with ultra-fine grades available in the nanometer range (e.g., 80-100 nm). Given that this compound is a fine, powder-like absorbent, a notable fraction of its particles is likely to be within the respirable range, posing a potential inhalation hazard.

Potential for Inhalation and Associated Health Effects

The fine particulate nature of this compound suggests a potential for aerosolization and subsequent inhalation during handling. The health effects of inhaled amorphous silica particles, the primary component of this compound, have been the subject of extensive research. While generally considered less hazardous than crystalline silica, amorphous silica nanoparticles can induce inflammatory responses and cellular toxicity.

Inhalation of fine and ultrafine amorphous silica particles can lead to:

-

Inflammation: Activation of alveolar macrophages and release of pro-inflammatory cytokines.

-

Oxidative Stress: Generation of reactive oxygen species (ROS), leading to cellular damage.

-

Cellular Toxicity: Induction of apoptosis and potential for genotoxicity with prolonged exposure.

Key Signaling Pathways in Response to Amorphous Silica Inhalation

In vitro studies have elucidated several key signaling pathways that are activated in respiratory cells upon exposure to amorphous silica nanoparticles. Understanding these pathways is crucial for assessing the toxicological profile of materials like this compound.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a key component of the innate immune system that responds to cellular danger signals, including particulate matter. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Caption: NLRP3 Inflammasome Activation by Amorphous Silica Nanoparticles.

HMGB1-TLR4 Signaling Pathway

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) that can be released from stressed or dying cells. Extracellular HMGB1 can activate the Toll-like receptor 4 (TLR4), leading to a pro-inflammatory response through the MyD88-dependent pathway and subsequent activation of NF-κB.

Caption: HMGB1-TLR4 Signaling Pathway in Response to Nanoparticle-Induced Stress.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the particle size of this compound and its potential biological effects.

Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of this compound powder.

Materials:

-

Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

-

Dry powder dispersion unit

-

This compound sample

-

Spatula

Protocol:

-

Ensure the laser diffraction instrument and dry powder dispersion unit are clean and calibrated according to the manufacturer's instructions.

-

Set the measurement parameters, including the refractive index and absorption index for amorphous silica.

-

Perform a background measurement with an empty measurement cell.

-

Using a spatula, carefully add a representative sample of this compound powder to the dispersion unit's hopper.

-

Start the measurement. The instrument will automatically control the sample feed rate and dispersion pressure to achieve an optimal obscuration level.

-

The instrument software will record the scattered light pattern and calculate the particle size distribution based on Mie theory.

-

Repeat the measurement at least three times with fresh sample aliquots to ensure reproducibility.

-

Analyze the data to obtain the volume-weighted particle size distribution, including parameters such as D10, D50 (median), and D90.

In Vitro Macrophage Exposure to this compound Particles

Objective: To assess the cellular response of alveolar macrophages to this compound particles.

Materials:

-

Murine alveolar macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound particle suspension (sterilized by autoclaving or UV irradiation)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 24-well or 96-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture RAW 264.7 macrophages in complete medium until they reach 80-90% confluency.

-

Prepare a stock suspension of sterilized this compound particles in complete medium at a known concentration (e.g., 1 mg/mL). Sonicate the suspension to ensure proper dispersion.

-

Seed the macrophages into cell culture plates at a desired density and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound particle suspension (e.g., 10, 50, 100 µg/mL). Include a vehicle control (medium only).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6) and the cell lysates for further analysis (e.g., ROS measurement, Western blot).

Measurement of Reactive Oxygen Species (ROS) Production

Objective: To quantify the intracellular ROS levels in macrophages after exposure to this compound particles.

Materials:

-

Macrophage cells exposed to this compound as described in Protocol 4.2.

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

After the desired incubation time with this compound particles, remove the culture medium and wash the cells gently with warm PBS.

-

Add fresh, serum-free medium containing DCFH-DA (e.g., 10 µM) to each well.

-

Incubate the cells in the dark at 37°C for 30-60 minutes.

-

Wash the cells twice with PBS to remove excess probe.

-

Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.

-

Normalize the fluorescence intensity of the treated cells to the control cells to determine the fold increase in ROS production.

Western Blot Analysis for p53 Activation

Objective: To assess the activation of the p53 tumor suppressor protein in response to this compound particle exposure.

Materials:

-

Macrophage cells exposed to this compound as described in Protocol 4.2.

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After incubation with this compound particles, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of p53.

Conclusion

This technical guide provides a comprehensive overview of the potential inhalation hazards associated with this compound, a widely used absorbent material. The fine particle size of its constituent, expanded perlite, indicates a significant potential for respiratory exposure. In vitro studies on analogous amorphous silica nanoparticles have revealed the activation of key inflammatory and stress-response signaling pathways, including the NLRP3 inflammasome and HMGB1-TLR4 pathways. The provided experimental protocols offer a framework for researchers to further investigate the specific particle size characteristics and toxicological profile of this compound. This information is critical for developing appropriate safety guidelines and for understanding the potential health implications for individuals handling this material.

Technical Information on Ensorb: Shelf Life and Storage

Introduction

Ensorb is a granular absorbent material noted for its high efficiency in absorbing a wide range of liquids. It is characterized as being lightweight and environmentally friendly. This document provides a summary of the publicly available technical information regarding its shelf life and recommended storage conditions.

Shelf Life

Based on available product information, this compound has an indefinite shelf life when stored under appropriate conditions.[1]

Storage Conditions

Proper storage is crucial to maintaining the efficacy of this compound. The primary recommendation is to store the product in a dry area.[1][2] Additionally, it should be kept away from open flames, high heat, and strong oxidants.[2]

Quantitative Stability Data

A comprehensive search of publicly available technical literature and product specifications did not yield quantitative data on the stability of this compound under various environmental conditions (e.g., specific temperature and humidity ranges). Detailed experimental protocols for determining the shelf life, including analytical methods and parameters measured, are also not publicly documented for this product. The information available is qualitative and intended for general use rather than for a research or drug development audience.

Mechanism of Action

This compound functions through physical absorption. It is a versatile absorbent capable of taking up various liquids, including animal, vegetable, mineral, petroleum, and chemical liquids (with the exception of hydrofluoric acid).[1] The mechanism is a physical encapsulation of the liquid, converting it into a solid form for easier disposal.[1] Given this physical mechanism of action, complex signaling pathways or biochemical interactions are not associated with its function.

Experimental Workflow for Absorbency Testing

While specific, detailed experimental protocols for this compound's stability are not available, a general workflow for testing the performance of an absorbent material can be conceptualized. This involves evaluating the absorbent's capacity and retention under controlled conditions.

Caption: A generalized workflow for determining the absorption capacity of a granular absorbent like this compound.

Summary of Storage and Shelf Life Data

| Parameter | Recommendation | Source |

| Shelf Life | Indefinite | [1] |

| Storage Area | Dry Location | [1][2] |

| Avoid | Open flame, high heat, strong oxidants | [2] |

This compound is a stable absorbent material with an indefinite shelf life when stored correctly in a dry environment away from heat and strong oxidants. Detailed quantitative stability data and specific experimental protocols for its shelf-life determination are not publicly available, which is common for industrial absorbent products of this nature. The product's efficacy is based on physical absorption, and therefore, complex biochemical pathways are not relevant to its function.

References

Methodological & Application

Application Notes and Protocols for Ensorb® in Laboratory Acid Spill Cleanup

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ensorb® is a super absorbent material composed of expanded perlite, chemically identified as a sodium potassium aluminum silicate.[1][2] It is an inert, non-flammable, and lightweight granular absorbent with a high absorption capacity, reportedly 15 to 20 times that of clay-based products.[3][4][5][6][7] Its primary function is to absorb and solidify liquids, turning them into a solid mass that is easier and safer to handle for disposal.[3][5][6] While this compound® is effective for absorbing a wide range of chemical and liquid spills, it is important to note that it is an absorbent and not a primary neutralizing agent.[6] Therefore, for acid spills, a neutralization step is critical prior to absorption to mitigate the corrosive hazard.[8][9][10][11]

IMPORTANT: this compound® is NOT compatible with hydrofluoric acid (HF). [1][3][5][6] A violent reaction can occur, producing toxic tetrafluoride gas.[1]

Safety Precautions

Before initiating any spill cleanup, consult the Safety Data Sheet (SDS) for the specific acid that has been spilled. Always wear appropriate Personal Protective Equipment (PPE).

-

Minimum PPE:

-

Splash-proof chemical goggles

-

Acid-resistant gloves (e.g., nitrile, neoprene)

-

Long-sleeved lab coat

-

Closed-toe shoes

-

-

For highly volatile or fuming acids:

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Product Composition | Sodium Potassium Aluminum Silicate (Expanded Perlite) | Amorphous structure with no detectable crystalline silica.[1][2] |

| pH | 6.5 - 7.5 (in a 10% slurry) | Essentially neutral.[2] |

| Absorption Capacity | 15-20 times the absorption of clay-based products. | A 1.5 cubic foot bag (approx. 15 lbs) absorbs up to 9 gallons.[5] |

| Reactivity | Stable and inert. | Incompatible with Hydrofluoric Acid (HF).[1][3] |

Protocol for Acid Spill Cleanup

This protocol outlines the standardized procedure for cleaning up a minor acid spill (less than 1 liter) in a laboratory setting using a neutralizing agent followed by this compound® for absorption. For major spills (greater than 1 liter), evacuate the area and follow institutional emergency procedures.[13]

Materials

-

This compound® Super Absorbent

-

Acid Neutralizer (e.g., sodium bicarbonate, sodium carbonate)[8][10]

-

Personal Protective Equipment (PPE)

-

Scoop or dustpan (plastic, non-sparking)[15]

-

Hazardous waste labels[15]

-

Spill containment barriers (e.g., absorbent socks), if necessary[10]

Experimental Methodology

Step 1: Assess and Secure the Area 1.1. Alert personnel in the immediate vicinity of the spill.[12] 1.2. If the acid is volatile or fuming, evacuate the area and ensure proper ventilation before proceeding.[10] 1.3. Identify the spilled acid and consult its SDS for specific hazards. 1.4. Contain the spill to prevent it from spreading by using spill containment barriers if necessary.[10][13]

Step 2: Neutralize the Acid 2.1. Wearing appropriate PPE, gently sprinkle the acid neutralizer (e.g., sodium bicarbonate) over the spill.[10] Start from the outer edges and work inwards to minimize splashing. 2.2. The application of the neutralizer will likely cause fizzing or foaming; this is an expected reaction.[10] 2.3. Continue to add the neutralizing agent until the fizzing stops.[10] 2.4. Using a pH strip, test a small portion of the treated spill to ensure the pH is between 6 and 8.[14] If the spill is still acidic, add more neutralizer and re-test.[12]

Step 3: Absorb the Neutralized Spill with this compound® 3.1. Once the spill is neutralized, apply a sufficient quantity of this compound® to cover the entire area of the neutralized liquid. 3.2. Allow this compound® to absorb the liquid. The material will solidify the spill, leaving the surface clean and dry.[3][4] 3.3. Mix the this compound® with the spill using a plastic scoop to ensure complete absorption.

Step 4: Waste Disposal 4.1. Carefully scoop the solidified this compound®-waste mixture into a heavy-duty plastic bag.[15] 4.2. For added safety, it is recommended to double-bag the waste.[8][16] 4.3. Seal the bag securely and affix a hazardous waste label, clearly identifying the contents (e.g., "this compound with neutralized sulfuric acid"). 4.4. Dispose of the bag and any contaminated PPE according to your institution's hazardous waste disposal guidelines.

Step 5: Decontaminate the Area 5.1. Wipe the spill area with soap and water.[12] 5.2. Clean any tools used during the cleanup process. 5.3. Restock the spill kit with the necessary supplies.

Visualizations

Caption: Workflow for laboratory acid spill cleanup.

References

- 1. spill-kit.com [spill-kit.com]

- 2. spill-kit.com [spill-kit.com]

- 3. enpac.com [enpac.com]

- 4. knz.ae [knz.ae]